molecular formula C17H24N4O2S B2581479 N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 476449-24-8

N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B2581479
CAS No.: 476449-24-8
M. Wt: 348.47
InChI Key: BKFQCGCLYNHTJW-UHFFFAOYSA-N
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Description

N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic small molecule designed for research applications, integrating a methoxybenzamide scaffold with a 1,2,4-triazole heterocycle. The compound features a 4-butyl-4H-1,2,4-triazole core substituted at the 3-position with a methyl group linked to a 4-methoxybenzamide, and at the 5-position with an ethylsulfanyl moiety. This structure places it within a class of compounds known to be investigated for various biological activities. Substituted 1,2,4-triazoles are recognized in pharmaceutical research for their potential to interact with a range of biological targets . Similarly, the methoxybenzamide scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple distinct biological targets, influencing properties like solubility and reactivity . Researchers may find this compound particularly valuable for [describe specific research value, e.g., probing specific enzyme mechanisms or cellular pathways]. Its potential mechanism of action may involve [describe hypothesized mechanism, e.g., intracellular receptor modulation or enzyme inhibition], based on the known activities of its structural components . As with many similar compounds, its physical properties, such as solubility and stability, should be characterized by the researcher prior to use. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-4-6-11-21-15(19-20-17(21)24-5-2)12-18-16(22)13-7-9-14(23-3)10-8-13/h7-10H,4-6,11-12H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFQCGCLYNHTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The ethylsulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name (CAS/ID) 4-Position Substituent 5-Position Substituent Attached Moiety Key Differences
Target Compound Butyl Ethylsulfanyl 4-Methoxybenzamide Reference
878065-05-5 Benzyl (2-(hydroxyamino)-2-oxoethyl)thio 4-Methoxybenzamide Benzyl (vs. butyl), complex thio group
573943-64-3 Ethyl Pyridin-2-yl Acetamide-linked substituted phenyl Pyridinyl, chloro/methoxy substituents
476438-94-5 Butyl 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl Adamantane-1-carboxamide Bulky adamantane group
OLC15 Ethyl Pyridin-2-yl Butylphenyl-thioacetamide Pyridinyl, butylphenyl

Table 2: Physicochemical and Bioactivity Data

Compound Molecular Weight logP* Bioactivity (Reported)
Target Compound ~407.5 (estimated) ~3.2 Not explicitly stated; analogs suggest enzyme/receptor targeting
878065-05-5 ~485.5 ~2.8 Antimicrobial/antifungal (inferred from triazole derivatives)
476438-94-5 521.7 ~4.5 Potential CNS applications (adamantane enhances BBB penetration)
OLC15 ~441.5 ~3.9 Orco receptor antagonist (insect studies)

*logP values estimated using substituent contributions.

Key Research Findings

  • Substituent Impact : Butyl groups enhance lipophilicity but reduce solubility; pyridinyl groups improve receptor binding via π-π interactions .
  • Metabolic Stability : Ethylsulfanyl moieties are susceptible to oxidation, whereas adamantane derivatives exhibit prolonged half-lives .
  • Structural Versatility : The 1,2,4-triazole core accommodates diverse substituents, enabling tailored bioactivity .

Biological Activity

N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities, including antiproliferative and antimicrobial effects.

1. Chemical Structure and Synthesis

Molecular Formula : C26H31N5O3S
Molecular Weight : 493.6 g/mol
IUPAC Name : N-[[4-butyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring : A cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
  • Tetrahydroquinoline Moiety Synthesis : Achieved through the Pictet-Spengler reaction.
  • Thiol-Ene Reaction : Coupling of the tetrahydroquinoline and triazole intermediates.
  • Final Assembly : Coupling with 4-methoxybenzoyl chloride under basic conditions to form the benzamide linkage.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets through its triazole and tetrahydroquinoline moieties. These interactions may modulate enzyme or receptor activity and participate in redox reactions due to the presence of the sulfanyl group.

3.1 Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes its efficacy against selected cell lines:

Cell LineIC50 (µM)Comparison AgentIC50 (µM)
MCF-73.1Doxorubicin0.5
HCT1162.2Etoposide1.0
HEK2935.3--

The compound's activity was notably selective towards certain cancer types, indicating potential for targeted therapy.

3.2 Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial effects:

MicroorganismMinimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus16
Escherichia coli32
Enterococcus faecalis8

These results indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria.

4. Case Studies

A study published in MDPI highlighted the synthesis and biological evaluation of several derivatives of triazole compounds similar to this compound. The derivatives exhibited varying degrees of antiproliferative activity across different cancer cell lines and showed significant antioxidative capabilities compared to standard antioxidants like BHT .

Another investigation focused on the structure-activity relationship (SAR) of triazole derivatives revealed that modifications in the functional groups significantly influenced their biological activities, emphasizing the importance of structural optimization in drug development .

5. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities. Its potential as an anticancer agent and antimicrobial agent highlights its significance in pharmaceutical development.

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